2-Propenamide, 3-(4-methoxyphenyl)-N-1-naphthalenyl-
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Overview
Description
2-Propenamide, 3-(4-methoxyphenyl)-N-1-naphthalenyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a methoxyphenyl and a naphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 3-(4-methoxyphenyl)-N-1-naphthalenyl- typically involves the reaction of 3-(4-methoxyphenyl)-2-propenoic acid with 1-naphthylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 3-(4-methoxyphenyl)-N-1-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the propenamide group can be reduced to form a saturated amide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)-N-1-naphthalenyl-2-propenamide.
Reduction: Formation of 3-(4-methoxyphenyl)-N-1-naphthalenyl-propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenamide, 3-(4-methoxyphenyl)-N-1-naphthalenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Propenamide, 3-(4-methoxyphenyl)-N-1-naphthalenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenamide, 3-(4-methoxyphenyl)-N-phenyl-
- 2-Propenamide, 3-(4-methoxyphenyl)-N-2-naphthalenyl-
- 2-Propenamide, 3-(4-methoxyphenyl)-N-3-naphthalenyl-
Uniqueness
2-Propenamide, 3-(4-methoxyphenyl)-N-1-naphthalenyl- is unique due to the specific positioning of the naphthalenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
CAS No. |
328269-14-3 |
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Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide |
InChI |
InChI=1S/C20H17NO2/c1-23-17-12-9-15(10-13-17)11-14-20(22)21-19-8-4-6-16-5-2-3-7-18(16)19/h2-14H,1H3,(H,21,22) |
InChI Key |
UJKKAHCQNIKLDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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